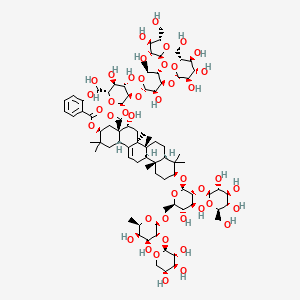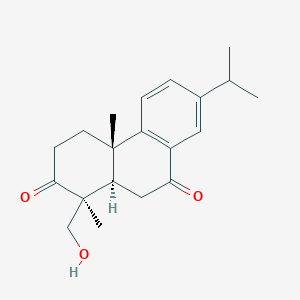
Triptobenzene N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triptobenzene N is a natural product found in Tripterygium wilfordii with data available.
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Properties
Triptobenzene N, identified as a diterpenoid in Tripterygium wilfordii, has shown significant immunosuppressive activities. This is evident from its inhibitory effects on cytokine production, highlighting its potential in immunomodulation and treatment of autoimmune diseases (Duan, Takaishi, Momota, Ohmoto, Taki, Jia, & Li, 1999).
Anti-Cancer Potential
Research on Tripterygium wilfordii, which contains triptobenzene N, reveals anti-cancer properties. The isolated diterpenes from this plant, including triptobenzene N, have shown positive effects against cancer cell lines like HeLa and L929 (Duan Hong-quan, 2007).
Synthesis and Chemical Studies
The synthesis of triptobenzene N has been a subject of interest in chemical research. Studies have focused on the total synthesis of this and related compounds, providing insights into their chemical structures and potential applications in various fields (Xin Li & Carter, 2018).
Pharmacological Functions
Triptobenzene N, as a component of Tripterygium wilfordii extracts, contributes to the plant's multiple pharmacological functions. These include anti-inflammatory, immune modulation, and potential antiproliferative effects, expanding its therapeutic applications (Qiuyan Liu, 2011).
Eigenschaften
Produktname |
Triptobenzene N |
|---|---|
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1S,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydrophenanthrene-2,9-dione |
InChI |
InChI=1S/C20H26O3/c1-12(2)13-5-6-15-14(9-13)16(22)10-17-19(15,3)8-7-18(23)20(17,4)11-21/h5-6,9,12,17,21H,7-8,10-11H2,1-4H3/t17-,19-,20-/m1/s1 |
InChI-Schlüssel |
AILBGNUDAQUSML-MISYRCLQSA-N |
Isomerische SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC(=O)[C@]([C@@H]3CC2=O)(C)CO)C |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCC(=O)C(C3CC2=O)(C)CO)C |
Synonyme |
19-hydroxy-3,7-dioxoabieta-8,11,13-triene triptobenzene N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




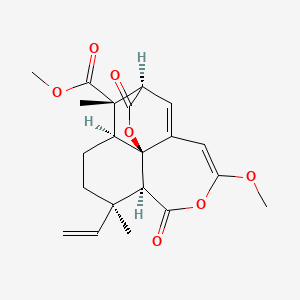
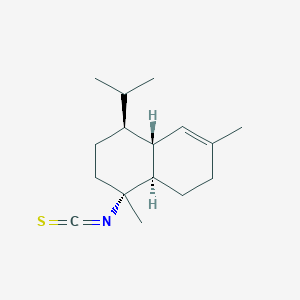
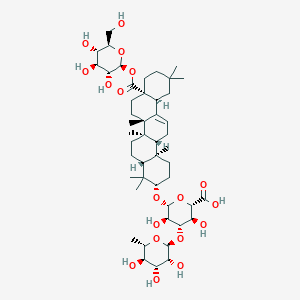



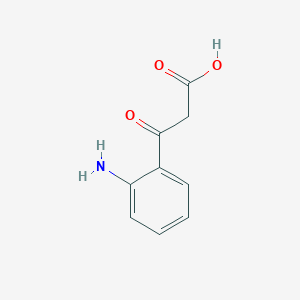
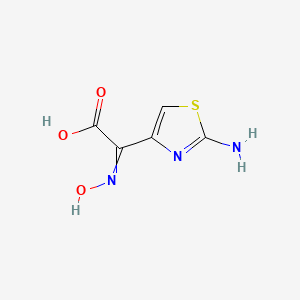

![(4aR,5aS,6R,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1261852.png)


